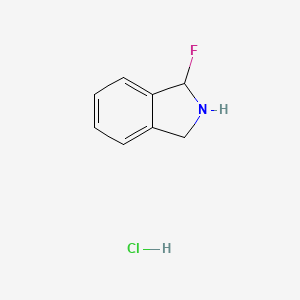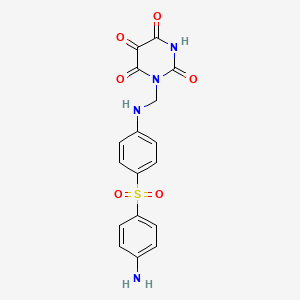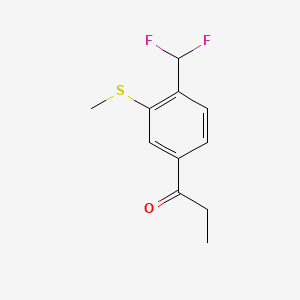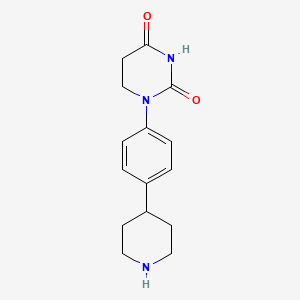
E3 ubiquitin ligase binder-1 free
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(piperidin-4-yl)phenyl)dihydropyrimidine-2,4(1H,3H)-dione is a compound that belongs to the class of dihydropyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(piperidin-4-yl)phenyl)dihydropyrimidine-2,4(1H,3H)-dione can be achieved through multi-component reactions. One common method involves the reaction of aromatic aldehydes, anilines, and alkyl acetoacetates under reflux conditions in ethanol. This reaction is catalyzed by a dual-functional ionic liquid, such as N,N,N’,N’-tetramethyl-N,N’-bis(sulfo)ethane-1,2-diaminium mesylate ([TMBSED][OMs]2) .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the reaction conditions to achieve high yields and purity. The use of green chemistry principles, such as employing ionic liquids as catalysts, is preferred to minimize environmental impact and enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
1-(4-(piperidin-4-yl)phenyl)dihydropyrimidine-2,4(1H,3H)-dione undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, such as halides or amines, into the compound .
科学的研究の応用
1-(4-(piperidin-4-yl)phenyl)dihydropyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential as an inhibitor of various enzymes and receptors.
Medicine: It shows promise as a therapeutic agent for the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes
作用機序
The mechanism of action of 1-(4-(piperidin-4-yl)phenyl)dihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may inhibit the activity of protein kinase B (PKB or Akt), a key component of intracellular signaling pathways that regulate cell growth and survival . By binding to the active site of the enzyme, the compound can prevent its activation and subsequent signaling, leading to reduced cell proliferation and increased apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Similar compounds to 1-(4-(piperidin-4-yl)phenyl)dihydropyrimidine-2,4(1H,3H)-dione include:
- 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides
- 1H-pyrrolo[2,3-b]pyridine derivatives
- Pyrazolo[3,4-d]pyrimidine derivatives
Uniqueness
What sets 1-(4-(piperidin-4-yl)phenyl)dihydropyrimidine-2,4(1H,3H)-dione apart from these similar compounds is its unique structure, which allows it to interact with a different set of molecular targets and exhibit distinct biological activities. Its ability to inhibit specific enzymes and receptors makes it a valuable compound for therapeutic development and scientific research .
特性
分子式 |
C15H19N3O2 |
|---|---|
分子量 |
273.33 g/mol |
IUPAC名 |
1-(4-piperidin-4-ylphenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C15H19N3O2/c19-14-7-10-18(15(20)17-14)13-3-1-11(2-4-13)12-5-8-16-9-6-12/h1-4,12,16H,5-10H2,(H,17,19,20) |
InChIキー |
NFGNPHVMGPKQKF-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1C2=CC=C(C=C2)N3CCC(=O)NC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



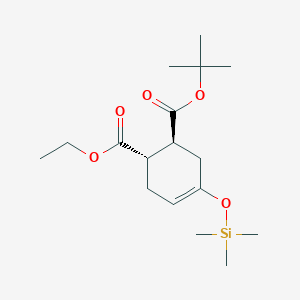
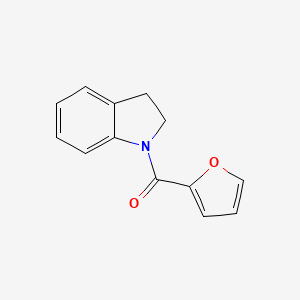

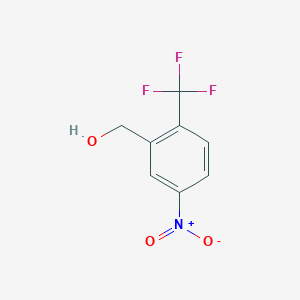
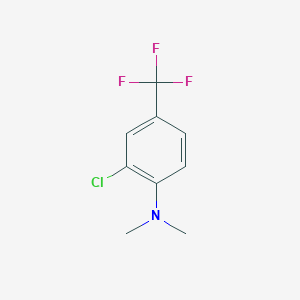

![[4-Chloro-2-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14050890.png)
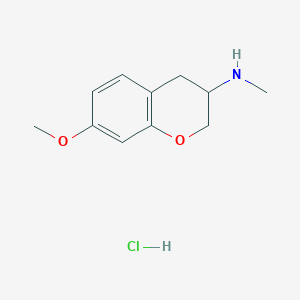
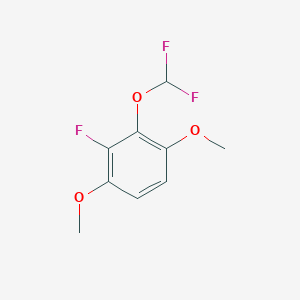
![8-Ethyl-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylic acid](/img/structure/B14050902.png)
